4-(Methylamino)butanal

Enzyme kinetics Substrate specificity Tropane alkaloid biosynthesis

4-(Methylamino)butanal (CAS 7729-27-3), systematically named 4-(methylamino)butanal and also referred to as γ-methylaminobutyraldehyde, is a C₅H₁₁NO amino aldehyde (molecular weight 101.15 g/mol). It features a secondary methylamine group at the terminal carbon of a butanal backbone.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 7729-27-3
Cat. No. B1221247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)butanal
CAS7729-27-3
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCNCCCC=O
InChIInChI=1S/C5H11NO/c1-6-4-2-3-5-7/h5-6H,2-4H2,1H3
InChIKeyPJZBKCVVFPTFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylamino)butanal (CAS 7729-27-3): Core Identity and Procurement Relevance


4-(Methylamino)butanal (CAS 7729-27-3), systematically named 4-(methylamino)butanal and also referred to as γ-methylaminobutyraldehyde, is a C₅H₁₁NO amino aldehyde (molecular weight 101.15 g/mol) [1]. It features a secondary methylamine group at the terminal carbon of a butanal backbone. The compound is biosynthesized from N-methylputrescine via methylputrescine oxidase (EC 1.4.3.22) and is a dedicated intermediate in tropane and nicotine alkaloid biosynthetic pathways [2]. Unlike generic amino aldehydes, 4-(methylamino)butanal undergoes spontaneous, non-enzymatic cyclization to form the N-methyl-Δ¹-pyrrolinium cation, a reaction that is functionally irreversible under physiological conditions and that directly gates entry into alkaloid scaffold assembly [3].

Why 4-(Methylamino)butanal Cannot Be Replaced by 4-Aminobutanal or Other In-Class Analogs


Attempts to substitute 4-(methylamino)butanal with its closest structural analog, 4-aminobutanal (CAS 4390-05-0), or with N-alkyl variants such as 4-(ethylamino)butanal, fail for two quantifiable reasons. First, the N-methyl group dictates the chemoselectivity of spontaneous cyclization: 4-aminobutanal equilibrates with 1-pyrroline and is a substrate for aminobutyraldehyde dehydrogenase (EC 1.2.1.19) in the GABA shunt [1], whereas 4-(methylamino)butanal cyclizes to the N-methyl-Δ¹-pyrrolinium cation, which is not recognized by that dehydrogenase and is instead channeled exclusively into alkaloid biosynthesis [2]. Second, the enzyme that generates the compound in vivo—methylputrescine oxidase (EC 1.4.3.22)—shows a 1.8-fold preference for N-methylputrescine over putrescine (relative activity 100% vs. 56%), meaning that the des-methyl analog is produced at a substantially lower catalytic efficiency in the biological context where this compound is studied . These differences render generic substitution scientifically invalid for any experiment relying on the compound's specific metabolic routing or enzyme-coupled generation.

4-(Methylamino)butanal (CAS 7729-27-3): Quantitative Differentiation Evidence Against Closest Analogs


Methylputrescine Oxidase Substrate Preference: 1.8-Fold Higher Activity for N-Methylputrescine vs. Putrescine

The enzyme that natively produces 4-(methylamino)butanal—methylputrescine oxidase (EC 1.4.3.22)—displays a pronounced preference for N-methylputrescine over its des-methyl analog putrescine. With N-methylputrescine as reference (100% relative activity), putrescine achieves only 56% of that activity, as catalogued in the BRENDA enzyme database . This means that in any coupled enzymatic system designed to generate the aldehyde in situ, substitution of N-methylputrescine with putrescine would yield the des-methyl product at nearly half the rate.

Enzyme kinetics Substrate specificity Tropane alkaloid biosynthesis

Predicted LogP Divergence: 4-(Methylamino)butanal is Over One Log Unit More Hydrophilic Than 4-Aminobutanal

Predicted octanol-water partition coefficients (LogP) reveal a substantial lipophilicity gap between 4-(methylamino)butanal and its des-methyl counterpart. The methylated compound has a predicted LogP of -0.4 [1], while 4-aminobutanal is predicted at +0.62 , a difference of approximately one full LogP unit. This translates to a roughly 10-fold difference in octanol-water partitioning and directly impacts retention behavior on reversed-phase HPLC columns.

Physicochemical property Lipophilicity Separation method development

Predicted Density Differential: 5.6% Lower Density for 4-(Methylamino)butanal vs. 4-Aminobutanal

Predicted density values show that 4-(methylamino)butanal (0.863 ± 0.06 g/cm³) [1] is consistently less dense than 4-aminobutanal (0.911 ± 0.06 g/cm³) by approximately 0.048 g/cm³, a 5.6% relative decrease. This density reduction, attributable to the replacement of a primary amino hydrogen with a methyl group, is relevant for volumetric dosing calculations and solvent layering procedures where density mismatch can cause phase inversion.

Density Physical property Formulation

Divergent Cyclization Fate: N-Methylpyrrolinium Cation Formation vs. 1-Pyrroline Equilibrium

4-(Methylamino)butanal undergoes spontaneous, non-enzymatic cyclization to the N-methyl-Δ¹-pyrrolinium cation (KEGG R05335) [1], a charged iminium species that cannot revert to the open-chain aldehyde under physiological conditions. In contrast, 4-aminobutanal equilibrates with 1-pyrroline, a neutral imine that serves as a substrate for aminobutyraldehyde dehydrogenase (EC 1.2.1.19) and feeds into GABA metabolism [2]. The methylated iminium cation is metabolically channeled exclusively into tropane and nicotine alkaloid assembly, as demonstrated by ¹⁴C tracer experiments in tobacco roots [3].

Cyclization Chemoselectivity Alkaloid biosynthesis

Procurement-Driven Application Scenarios for 4-(Methylamino)butanal (CAS 7729-27-3)


In Vitro Reconstitution of Tropane Alkaloid Biosynthetic Pathways

When reconstituting tropinone, hygrine, or cuscohygrine biosynthesis in vitro—whether using purified enzymes or cell-free extracts—4-(methylamino)butanal is the only substrate that spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation required for condensation with acetoacetyl-CoA [1]. The 1.8-fold substrate preference of methylputrescine oxidase for N-methylputrescine over putrescine means that sourcing the pre-formed aldehyde directly enables pathway engineers to bypass this rate-limiting enzymatic step and achieve higher overall flux to alkaloid products.

Metabolic Engineering of Nicotine and Tropane Alkaloid Production in Heterologous Hosts

Heterologous expression of tropane alkaloid pathways in E. coli or yeast requires either co-expression of methylputrescine oxidase or direct feeding of 4-(methylamino)butanal. Because the N-methyl-Δ¹-pyrrolinium cation is unstable and cannot be stored, feeding the aldehyde precursor is the only viable strategy for pulse-chase experiments. The confirmed precursor role of 4-(methylamino)butanal in nicotine biosynthesis (¹⁴C tracer incorporation in tobacco roots) [2] validates its use as a pathway probe in Nicotiana and related Solanaceae systems.

Analytical Reference Standard for Alkaloid Pathway Metabolomics

In LC-MS/MS metabolomics studies of Solanaceae alkaloid metabolism, 4-(methylamino)butanal serves as a pathway-specific biomarker. Its predicted LogP of -0.4 (vs. +0.62 for 4-aminobutanal) [3] provides clear chromatographic resolution from the GABA shunt intermediate on reversed-phase columns, enabling unambiguous peak assignment in complex root extracts without interference from the des-methyl analog.

Synthesis of N-Methylpyrrolidine-Containing Pharmaceutical Intermediates

Hygrine and cuscohygrine, synthesized via non-enzymatic condensation of 4-(methylamino)butanal with acetoacetic acid or acetonedicarboxylic acid [1], are precursors to tropane alkaloids with pharmaceutical relevance (e.g., atropine, scopolamine). The documented synthetic route from 4-methylaminobutanal to hygrine [4] establishes this compound as a strategic starting material for medicinal chemistry programs targeting muscarinic acetylcholine receptor modulators.

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